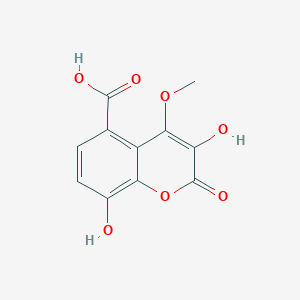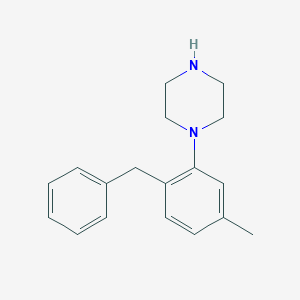
Pro-Thr-Pro-Ser amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Proline-Threonine-Proline-Serine amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, Proline, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, Threonine, is coupled to the chain using a coupling reagent such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for the remaining amino acids, Proline and Serine.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as High-Performance Liquid Chromatography (HPLC).
Industrial Production Methods
Industrial production of Proline-Threonine-Proline-Serine amide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-purity reagents and optimized reaction conditions is crucial to achieving high yields and purity.
化学反应分析
Types of Reactions
Proline-Threonine-Proline-Serine amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in Threonine can be oxidized to form a ketone.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The hydroxyl group in Serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as Potassium Permanganate (KMnO4) or Chromium Trioxide (CrO3) can be used.
Reduction: Reducing agents like Lithium Aluminium Hydride (LiAlH4) or Sodium Borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as Sodium Azide (NaN3) or Thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thioethers.
科学研究应用
Proline-Threonine-Proline-Serine amide has several scientific research applications:
Biochemistry: Used as an inhibitor in studies involving proteolysis of Immunoglobulin A by bacterial proteases.
Medicine: Potential therapeutic applications in preventing bacterial infections by inhibiting protease activity.
Chemistry: Utilized in the study of peptide synthesis and modification techniques.
Industry: Employed in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of Proline-Threonine-Proline-Serine amide involves its interaction with proteases. The compound mimics the hinge region of Immunoglobulin A, binding to the active site of Neisseria gonorrhoeae protease type I and inhibiting its activity. This prevents the proteolysis of Immunoglobulin A, thereby maintaining its functional integrity.
相似化合物的比较
Similar Compounds
Proline-Threonine-Proline-Serine: The non-amidated form of the compound.
Proline-Serine-Proline-Threonine amide: A similar tetrapeptide with a different sequence.
Proline-Threonine-Proline-Threonine amide: Another tetrapeptide with a different amino acid composition.
Uniqueness
Proline-Threonine-Proline-Serine amide is unique due to its specific sequence and amide modification, which enhances its stability and inhibitory activity against proteases. Its ability to mimic the hinge region of Immunoglobulin A makes it particularly valuable in biochemical and medicinal research.
属性
IUPAC Name |
N-(1-amino-3-hydroxy-1-oxopropan-2-yl)-1-[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O6/c1-9(24)13(21-15(26)10-4-2-6-19-10)17(28)22-7-3-5-12(22)16(27)20-11(8-23)14(18)25/h9-13,19,23-24H,2-8H2,1H3,(H2,18,25)(H,20,27)(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIXOKDUTWTCDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401551 |
Source


|
| Record name | Pro-Thr-Pro-Ser amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121269-85-0 |
Source


|
| Record name | Pro-Thr-Pro-Ser amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
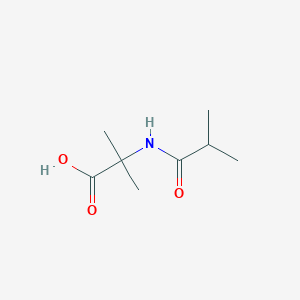
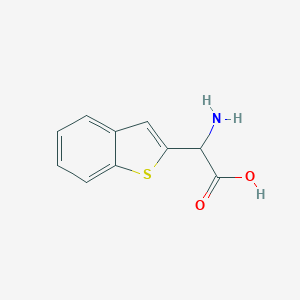
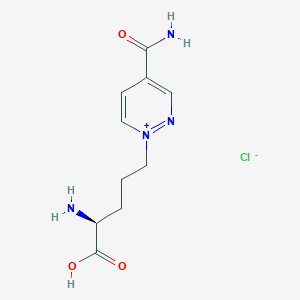



![2-[3-(2-Hydroxyethyl)oxiran-2-YL]ethanol](/img/structure/B53745.png)
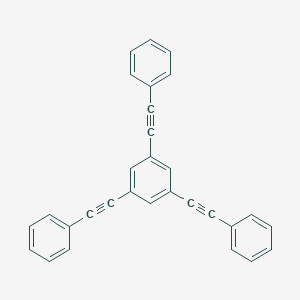
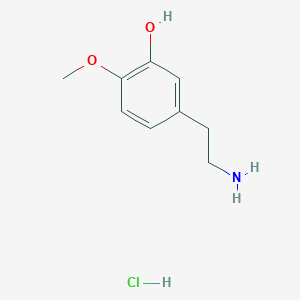
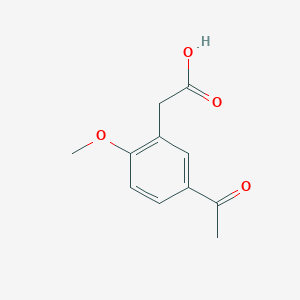
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
